molecular formula C8H13NO2 B7799479 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 39669-35-7

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B7799479
CAS No.: 39669-35-7
M. Wt: 155.19 g/mol
InChI Key: MPUVBVXDFRDIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 . This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system.

Biochemical Analysis

Biochemical Properties

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a Na(+)-independent system L specific substrate . It interacts with GDH, which catalyzes the interconversion of glutamate and the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate . This interaction plays a crucial role in the regulation of insulin secretion in pancreatic β-cells .

Cellular Effects

In cellular processes, this compound has been shown to influence cell function significantly. It has been observed to block high-glucose-induced reduction in glucose-stimulated insulin secretion (GSIS) and the high-glucose/palmitate-induced reduction in insulin gene expression in INS-1 cells . It also significantly reduces high-glucose/palmitate-induced INS-1 cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its activation of GDH. This activation increases the oxidative deamination of glutamate , which in turn influences insulin secretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Long-term treatment with this compound has been shown to lower blood glucose and improve β-cell integrity in db/db mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in diabetic db/db mice, treatment with this compound improved glucose tolerance and insulin secretion .

Metabolic Pathways

This compound is involved in the metabolic pathway of the TCA cycle through its interaction with GDH . This interaction influences the interconversion of glutamate and α-ketoglutarate .

Transport and Distribution

It is known to be a Na(+)-independent system L specific substrate , suggesting it may interact with specific transporters.

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its role as an activator of the mitochondrial enzyme GDH , it is likely that it is localized within the mitochondria of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in amino acid transport and metabolism.

    Medicine: Research explores its potential as an inhibitor of specific enzymes and transporters, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific ring structure and functional group positioning, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUVBVXDFRDIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942624
Record name 2-Aminonorbornane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20448-79-7, 39669-35-7
Record name 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminonorbornane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Customer
Q & A

Q1: How does BCH interact with its target and what are the downstream effects?

A1: BCH primarily targets System L amino acid transporters, specifically competing with large neutral amino acids like leucine for binding sites on these transporters [, , , ]. This competitive inhibition disrupts the normal uptake of essential amino acids like leucine, potentially impacting downstream processes such as protein synthesis, cellular metabolism, and insulin release [, , ].

Q2: Does BCH affect insulin release?

A2: BCH exhibits a complex effect on insulin release. While it initially stimulates insulin release and 32P efflux, likely due to its interaction with glutamate dehydrogenase, prolonged exposure leads to severe and irreversible inhibition of insulin output []. This dual effect might be attributed to BCH's influence on endogenous amino and fatty acid catabolism.

Q3: Can BCH influence glutamate metabolism in cells?

A3: Yes, BCH can activate glutamate dehydrogenase (GDH) [, , , ]. This activation can impact glutamate metabolism, potentially leading to increased ammonia production in certain cell types like renal cells [].

Q4: What is the molecular formula and weight of BCH?

A4: The molecular formula of BCH is C8H13NO2, and its molecular weight is 155.20 g/mol.

Q5: Is there spectroscopic data available for BCH?

A5: While the provided research excerpts do not offer specific spectroscopic data, characterization likely involves techniques like NMR spectroscopy and mass spectrometry. Refer to chemical databases or publications focusing on BCH synthesis for detailed spectroscopic information [].

Q6: Is there information about BCH's performance and applications under various conditions?

A6: The provided research focuses on BCH's biological activity and transport characteristics. Information on its material compatibility and stability under diverse conditions requires further investigation.

Q7: Does BCH possess catalytic properties?

A7: BCH itself is not known to exhibit catalytic activity. Its role lies in influencing enzymatic activities, like activating glutamate dehydrogenase, rather than directly catalyzing reactions.

Q8: Are there any computational studies on BCH?

A8: While the provided research doesn't detail computational studies, computational chemistry techniques like molecular docking and QSAR modeling can be employed to explore BCH's interactions with transporters and predict the activity of its analogues.

Q9: How do structural modifications of BCH impact its activity and selectivity?

A9: Studies using a higher homologue of BCH, 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA), demonstrated greater affinity for System L compared to BCH itself []. This suggests that modifications to the bicyclic ring structure can influence the compound's affinity for amino acid transporters.

Q10: What is known about BCH's stability and formulation strategies?

A10: The provided research excerpts primarily focus on BCH's biological activity and transport. Further investigation is required to determine its stability under various conditions and explore potential formulation strategies for improved solubility or bioavailability.

Q11: What cell-based assays and animal models have been used to study BCH?

A13: BCH's impact on amino acid transport has been extensively studied in various cell-based assays, including isolated pancreatic islets [, , ], rat hepatocytes [], human melanoma cells [], and Xenopus oocytes [, , ]. Animal models, particularly rats, have been employed to investigate its effects on blood-brain barrier transport [, ] and renal ammoniagenesis [].

Q12: Is there evidence of resistance mechanisms to BCH?

A12: The provided research does not offer information on specific resistance mechanisms to BCH. As a competitive inhibitor of amino acid transporters, potential resistance could arise from transporter mutations or upregulation.

Q13: What is the safety profile of BCH?

A13: Information regarding BCH's toxicity and safety profile is limited in the provided research. Standard toxicological studies are necessary to determine potential adverse effects.

Q14: Are there strategies to improve BCH delivery to specific targets?

A14: The provided research focuses on BCH's use as a research tool rather than a therapeutic agent. Therefore, strategies for targeted delivery are not discussed.

Q15: What analytical methods are used to characterize and quantify BCH?

A18: Common analytical techniques like high-performance liquid chromatography (HPLC) [, ], potentially coupled with mass spectrometry, are likely employed for characterizing and quantifying BCH. Radiolabeled forms of BCH using isotopes like tritium ([3H]) or carbon-14 ([14C]) facilitate tracking its uptake and distribution in biological systems [, , , , ].

Q16: What is the environmental impact of BCH?

A16: The provided research does not address the environmental impact of BCH. Ecotoxicological studies are required to assess its potential effects on the environment.

Q17: What is known about the dissolution and solubility of BCH?

A17: The provided research primarily focuses on BCH's biological activity and does not detail its dissolution and solubility characteristics. These properties might vary depending on the media and conditions.

Q18: What quality control measures are associated with BCH?

A18: As BCH is primarily a research chemical, information on specific quality control measures during large-scale manufacturing is limited in the provided research. General practices for chemical synthesis and handling would apply.

Q19: Is BCH known to elicit immune responses?

A19: The research excerpts do not provide information regarding BCH's immunogenicity. Further investigation is needed to understand its potential to induce immune responses.

Q20: How does BCH interact with drug transporters?

A24: BCH's primary mode of action involves interaction with amino acid transporters, specifically System L [, , , ]. It competitively inhibits the transport of large neutral amino acids by these transporters.

Q21: Does BCH influence drug-metabolizing enzymes?

A21: The provided research primarily focuses on BCH's interaction with amino acid transport systems and does not provide details about its effects on drug-metabolizing enzymes.

Q22: What is known about BCH's biocompatibility and biodegradability?

A22: The research excerpts mainly focus on BCH's interaction with biological systems in the context of amino acid transport and do not provide detailed information on its biocompatibility or biodegradability.

Q23: Are there alternatives to BCH for studying System L transporters?

A23: Yes, other System L substrates and inhibitors exist, each with its own affinity and selectivity profile. Examples include:

  • Large neutral amino acids: Leucine, isoleucine, phenylalanine, methionine [, , , ]
  • Other System L inhibitors: 2-Amino-2-norbornanecarboxylic acid (another name for BCH) [, , ], 2-aminobicyclo[3.2.1]octane-2-carboxylic acid (ABOCA) []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.